2-(3,5-Dimethylphenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one
Description
2-(3,5-Dimethylphenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one is a synthetic compound featuring a phenoxy-ethanone backbone linked to a 3-methylpiperazine moiety. Its molecular formula is C₁₆H₂₂N₂O₂, with a molecular weight of 274.36 g/mol (calculated). The compound is structurally characterized by:
- A 3,5-dimethylphenoxy group, which enhances lipophilicity and may influence receptor binding.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(3-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-12(2)8-14(7-11)19-10-15(18)17-5-4-16-13(3)9-17/h6-8,13,16H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWGPBKUBXIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)COC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-Dimethylphenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a dimethylphenoxy group attached to a piperazine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antidepressant Effects : Piperazine derivatives are known for their influence on serotonin receptors, which play a crucial role in mood regulation.
- Antimicrobial Activity : Some studies have shown that piperazine compounds can inhibit the growth of various bacterial strains.
- Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
The mechanisms through which 2-(3,5-Dimethylphenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which could contribute to their therapeutic effects.
1. Antidepressant Activity
A study investigated the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that these compounds significantly reduced depressive behaviors in forced swim tests, suggesting potential therapeutic applications in treating depression .
2. Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibitory effects, highlighting the potential of 2-(3,5-Dimethylphenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one in developing new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antidepressant | 25.4 | |
| Compound B | Antimicrobial | 12.9 | |
| Compound C | Cytotoxicity | 30.0 |
Research Findings
Recent findings suggest that structural modifications in piperazine derivatives can significantly enhance their biological activity. For instance, the introduction of electron-donating groups has been correlated with increased receptor affinity and enzyme inhibition potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogs
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethan-1-one
- Molecular Formula : C₂₂H₂₆N₂O₅
- Key Features: Replaces the 3-methylpiperazine with a 3,5-dimethoxybenzoyl-piperazine group.
- Impact : The benzoyl group introduces steric bulk and additional hydrogen-bond acceptors, which may alter binding affinity in biological systems.
2-(3,5-Dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one
- Molecular Formula : C₁₆H₂₂N₂O₂ (stereoisomer of the target compound).
- Key Features: Contains a chiral 3-methylpiperazine group, which could lead to enantiomer-specific pharmacological activity. No direct data on stereochemical effects are available, but chirality often influences metabolic stability and target selectivity .
Heterocyclic Replacements
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethan-1-one
- Molecular Formula : C₁₆H₁₈ClN₂O₂
- Key Features :
1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one
- Molecular Formula : C₁₃H₈Br₂F₂O
- Key Features :
- Impact : Fluorine atoms improve metabolic stability, while bromine could pose synthetic challenges due to reactivity.
Sulfur-Containing Analogs
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one
Structural and Functional Analysis
Table 1: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-(3,5-Dimethylphenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one | C₁₆H₂₂N₂O₂ | 274.36 | 3-Me-piperazine, 3,5-diMePhO | High logP (~2.37), basic N-center |
| 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethan-1-one | C₂₂H₂₆N₂O₅ | 398.46 | 3,5-diOMe-Bz-piperazine | Polar surface area = 55.4 Ų |
| 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethan-1-one | C₁₆H₁₈ClN₂O₂ | 305.78 | Cl, diMe-pyrazole | Enhanced lipophilicity |
| 1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one | C₁₃H₈Br₂F₂O | 403.02 | Br₂-pyridine, 3,5-diF-Ph | Halogen-dependent reactivity |
| 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one | C₁₁H₁₂ClNO₂S | 257.73 | Sulfoxide, Cl-CH₂-Ph | m.p. 137.3–138.5°C |
Research Implications
- Piperazine vs. Pyrazole/Pyridine : Piperazine derivatives generally exhibit higher solubility in physiological conditions due to their basicity, whereas pyrazole/pyridine analogs may offer better metabolic stability .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance binding to aromatic receptors but may reduce synthetic yield. Methyl and methoxy groups balance lipophilicity and bioavailability .
Q & A
Basic Question: What are the standard synthetic routes for 2-(3,5-Dimethylphenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Alkylation of 3,5-dimethylphenol with a halogenated ketone (e.g., 1-bromo-2-methylpropane) in the presence of a base (e.g., K₂CO₃) to form the phenoxy-ketone intermediate.
- Step 2: Amination via nucleophilic substitution using 3-methylpiperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
Characterization Methods: - NMR Spectroscopy (¹H/¹³C) to confirm regioselectivity and purity.
- Mass Spectrometry (MS) for molecular weight verification.
- Melting Point Analysis to validate crystallinity (e.g., mp ranges in intermediates as noted in ).
Advanced Question: How can researchers optimize reaction yields for the amination step while minimizing byproducts?
Methodological Answer:
Optimization strategies include:
- Solvent Screening: Test polar aprotic solvents (DMF vs. acetonitrile) to assess nucleophilicity and reaction rates.
- Temperature Gradients: Perform controlled reflux experiments (e.g., 80–120°C) to balance reaction rate and decomposition risks.
- Catalytic Additives: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent interaction .
- Byproduct Analysis: Use HPLC-MS to identify impurities (e.g., N-alkylated byproducts) and adjust stoichiometric ratios of 3-methylpiperazine .
Basic Question: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the aromatic protons (3,5-dimethylphenoxy group), ketone carbonyl (δ ~200–210 ppm), and piperazine methyl groups (δ ~2.3–2.5 ppm).
- IR Spectroscopy: Identify carbonyl stretching frequencies (~1700 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₆H₂₂N₂O₂) with <5 ppm error .
Advanced Question: How should researchers address discrepancies in melting point data across studies?
Methodological Answer:
- Purity Assessment: Re-crystallize the compound using solvents like ethanol/water mixtures and compare melting points with literature values (e.g., reports mp 187–190°C for analogous piperazine derivatives).
- Thermogravimetric Analysis (TGA): Rule out decomposition events near the reported mp range.
- Inter-Laboratory Validation: Cross-check results using standardized equipment (e.g., Büchi Melting Point B-540) and controlled heating rates (1–2°C/min) .
Basic Question: What computational methods are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Estimate logP (lipophilicity) and solubility using software like Schrödinger’s QikProp .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- QSAR Models: Apply quantitative structure-activity relationships to infer bioavailability or metabolic stability .
Advanced Question: How can researchers design experiments to assess the environmental fate of this compound?
Methodological Answer:
- Abiotic Degradation Studies: Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–10) and monitor degradation via LC-MS.
- Biotic Transformation: Use soil microcosms or activated sludge to evaluate microbial breakdown pathways.
- Partition Coefficient (Log Kow) Determination: Measure octanol-water distribution to predict bioaccumulation potential .
Basic Question: What are the best practices for documenting synthetic procedures and analytical data?
Methodological Answer:
- Electronic Lab Notebooks (ELNs): Record reaction parameters (time, temperature, equivalents) and raw spectral data.
- Standard Operating Procedures (SOPs): Include calibration details for instruments (e.g., NMR spectrometers).
- Data Repositories: Deposit crystallographic data (e.g., CIF files) in public databases like Cambridge Structural Database .
Advanced Question: How should contradictory bioactivity results be analyzed across different cell lines?
Methodological Answer:
- Dose-Response Curves: Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess selectivity.
- Metabolic Profiling: Use LC-MS/MS to identify intracellular metabolite differences affecting potency.
- Receptor Binding Assays: Perform competitive binding studies to validate target engagement specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
